molecular formula C14H7BrO2 B1315280 2-Bromophenanthrene-9,10-dione CAS No. 53622-33-6

2-Bromophenanthrene-9,10-dione

Cat. No. B1315280
CAS RN: 53622-33-6
M. Wt: 287.11 g/mol
InChI Key: DSHTXZUCUCBRAF-UHFFFAOYSA-N
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Description

“2-Bromophenanthrene-9,10-dione” is a chemical compound . It is also known as "2-Bromo-9,10-phenanthrenequinone" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, bromo-function groups at 2,7-positions give rise to further C-C formation reactions to extend conjugation to its core structure while diketone can form quinoxalines via condensation with diamines .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “3-Bromo-9,10-phenanthrenedione”, has been analyzed . The molecular formula is CHBrO, with an average mass of 287.108 Da and a mono-isotopic mass of 285.962921 Da .


Chemical Reactions Analysis

Phenanthrene, a similar compound, undergoes various reactions such as nitration, sulphonation, bromination, ozonolysis, reduction, and oxidation . For example, phenanthrene reacts with chlorine in the presence of CCl4 at room temperature to give 9,10-dibromophenanthrene .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “3-Bromo-9,10-phenanthrenedione” has an average mass of 287.108 Da and a mono-isotopic mass of 285.962921 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • A practical synthesis approach for bromo-chloro-phenanthrene diones has been developed, demonstrating the feasibility of large-scale production with efficient yield. This process involves an anionic cyclization for the phenanthrene ring formation, followed by tribromination and hydrolysis for bromo-diketone functionality (Limanto et al., 2008).

Fluorescence and Electroluminescent Properties

  • 2,3-Diphenylphenanthro[9,10-b]furans, synthesized from phenanthrene-9,10-dione, demonstrate intense blue fluorescence in both solutions and solid states. These compounds are significant for their high HOMO energy levels and potential applications in electroluminescent devices (Kojima et al., 2016).

Proton Localization and Spectroscopic Characteristics

  • Research on isomeric forms and proton localization in compounds derived from phenanthrene-9,10-dione reveals insights into their molecular structure and spectroscopic properties, crucial for understanding their chemical behavior (Sokol et al., 2010).

Fluorescence Probe for Metal Detection

  • 9-Bromophenanthrene, a derivative of phenanthrene-9,10-dione, has been used as a fluorescence probe for detecting trace amounts of palladium. This demonstrates its potential application in environmental monitoring and industrial processes (Qin Jun et al., 2016).

DNA Binding Studies

  • Compounds derived from phenanthrene-9,10-dione have shown strong DNA intercalating properties, akin to ethidium bromide, suggesting their potential applications in biochemical and medical research (Kundu et al., 2013).

Synthetic Applications and Chemical Reactions

  • The reactivity of phenanthrene-9,10-dione in various synthetic applications, like the formation of quinhydrone derivatives and electrophilic aromatic substitution reactions, has been explored, broadening its utility in organic synthesis (Calderazzo et al., 2004; Liu et al., 2016).

Future Directions

The future directions of similar compounds have been discussed. For example, the visible-light-induced C–H/COO–H oxidative coupling reaction of 2-arylbenzoic acids by using 2,7-dinitrophenanthrene-9,10-dione (DNPO) as a photocatalyst has been reported . The DNPO photocatalyst can be prepared on a large scale and exhibits excellent photo- and electrochemical properties .

Biochemical Analysis

Biochemical Properties

2-Bromophenanthrene-9,10-dione plays a significant role in biochemical reactions, particularly in oxidative processes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound can also interact with proteins and other biomolecules, forming adducts that can alter their function. These interactions are primarily driven by the electrophilic nature of the compound, allowing it to form covalent bonds with nucleophilic sites on biomolecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. Additionally, this compound can disrupt mitochondrial function, affecting cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound can inhibit enzymes such as cytochrome P450 by binding to their active sites, preventing the metabolism of other substrates. This inhibition can result in the accumulation of toxic metabolites and subsequent cellular damage. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light or heat. Long-term exposure to this compound can lead to persistent oxidative stress and chronic cellular damage, as observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in cellular function. At high doses, this compound can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive metabolites. These toxic effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative metabolism. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to mitochondria, where it disrupts mitochondrial function and induces oxidative stress. Additionally, this compound can be found in the nucleus, where it interacts with DNA and regulatory proteins, affecting gene expression and cellular function .

properties

IUPAC Name

2-bromophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrO2/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHTXZUCUCBRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70506620
Record name 2-Bromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53622-33-6
Record name 2-Bromophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70506620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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